molecular formula C9H16N2O3S B2411212 N-[1-(prop-2-enoyl)piperidin-3-yl]methanesulfonamide CAS No. 1179509-93-3

N-[1-(prop-2-enoyl)piperidin-3-yl]methanesulfonamide

Cat. No.: B2411212
CAS No.: 1179509-93-3
M. Wt: 232.3
InChI Key: CZXDSSPELXNINJ-UHFFFAOYSA-N
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Description

N-[1-(prop-2-enoyl)piperidin-3-yl]methanesulfonamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds with piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(prop-2-enoyl)piperidin-3-yl]methanesulfonamide typically involves the reaction of piperidine derivatives with methanesulfonyl chloride and an appropriate acylating agent. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often involving automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-[1-(prop-2-enoyl)piperidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(prop-2-enoyl)piperidin-3-yl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(prop-2-enoyl)piperidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(prop-2-enoyl)piperidin-3-yl]methanesulfonamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methanesulfonamide group and prop-2-enoyl moiety make it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

N-(1-prop-2-enoylpiperidin-3-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3S/c1-3-9(12)11-6-4-5-8(7-11)10-15(2,13)14/h3,8,10H,1,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXDSSPELXNINJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCCN(C1)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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